methyl 4-fluoro-1H-indole-5-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of methyl 4-fluoro-1H-indole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.
Formation of Indole Ring: The indole ring is constructed through a Fischer indole synthesis, where 4-fluoroaniline reacts with ethyl acetoacetate in the presence of an acid catalyst.
Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 4-fluoro-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Nucleophilic Substitution: The fluorine atom on the indole ring can be substituted by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Scientific Research Applications
Methyl 4-fluoro-1H-indole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and natural products.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indole derivatives.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological effects .
Comparison with Similar Compounds
Methyl 4-fluoro-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:
Methyl 4-fluoro-5-methyl-1H-indole-2-carboxylate: Similar in structure but with a methyl group at the 5-position.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino and isobutoxy group, showing different biological activities.
Ethyl 1H-indole-3-carboxylate: Lacks the fluorine atom, resulting in different reactivity and applications.
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAMXSQVTKMOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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